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Compound of Interest

Compound Name: 5-Amino-2-ethoxybenzamide

CAS No.: 81929-48-8

Cat. No.: B1385947 Get Quote

Introduction to 5-Amino-2-ethoxybenzamide
5-Amino-2-ethoxybenzamide is a substituted aromatic compound with the chemical formula

C9H12N2O2. Its structure is characterized by a benzene ring substituted with an amino group,

an ethoxy group, and a carboxamide group. This trifunctional nature makes it a versatile

building block in organic synthesis. Notably, it serves as a crucial intermediate in the

preparation of various dyes and pigments. The presence of multiple functional groups also

suggests its potential for engaging in various intermolecular interactions, a property of

significant interest in medicinal chemistry and materials science. A thorough theoretical

investigation of this molecule can provide valuable insights into its reactivity, stability, and

potential biological activity, guiding its application in novel synthetic endeavors.

Synthesis and Chemical Properties
The primary synthetic route to 5-Amino-2-ethoxybenzamide typically involves the reduction of

the nitro group of a suitable precursor, such as 5-Nitro-2-ethoxybenzamide. This transformation

is a standard procedure in organic chemistry and highlights the accessibility of the title

compound for further research.

Key Chemical Properties:
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Property Value Source

Molecular Formula C9H12N2O2 N/A

Molecular Weight 180.20 g/mol N/A

Appearance
Off-white to light brown

crystalline powder
N/A

Melting Point 135-139 °C N/A

Solubility
Soluble in various organic

solvents
N/A

Part 2: A Methodological Framework for Theoretical
Investigation
The following sections detail a comprehensive in-silico workflow for characterizing 5-Amino-2-
ethoxybenzamide. This framework is designed to provide a deep understanding of the

molecule's intrinsic properties.

Computational Methodology: A Step-by-Step Protocol
The theoretical investigation of 5-Amino-2-ethoxybenzamide can be effectively carried out

using Density Functional Theory (DFT), a robust method for studying the electronic structure of

molecules.

Protocol for DFT Analysis:

Initial Structure Preparation:

Draw the 2D structure of 5-Amino-2-ethoxybenzamide using a chemical drawing

software (e.g., ChemDraw, MarvinSketch).

Convert the 2D structure to a 3D conformation.

Perform an initial geometry optimization using a molecular mechanics force field (e.g.,

MMFF94) to obtain a reasonable starting geometry.
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Quantum Chemical Calculations (Geometry Optimization and Frequency Analysis):

Employ a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

Select the B3LYP functional, which is a widely used hybrid functional known for its

accuracy in predicting molecular geometries and energies for a broad range of organic

molecules.

Utilize the 6-311++G(d,p) basis set, which provides a good balance between

computational cost and accuracy for molecules of this size.

Perform a full geometry optimization in the gas phase to find the lowest energy

conformation of the molecule.

Following optimization, conduct a frequency calculation at the same level of theory to

confirm that the optimized structure corresponds to a true energy minimum (i.e., no

imaginary frequencies). The frequency calculation also provides thermodynamic data and

vibrational spectra.

Electronic Properties Analysis:

From the optimized geometry, calculate various electronic properties:

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the

molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical

stability.

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron

density distribution and identify electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and

intramolecular interactions, such as hydrogen bonding.

Visualizing the Computational Workflow
The following diagram illustrates the proposed workflow for the theoretical investigation of 5-
Amino-2-ethoxybenzamide.
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Caption: A flowchart of the computational workflow for the theoretical analysis of 5-Amino-2-
ethoxybenzamide.

Part 3: Predicted Molecular Properties and
Reactivity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1385947?utm_src=pdf-body-img
https://www.benchchem.com/product/b1385947?utm_src=pdf-body
https://www.benchchem.com/product/b1385947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Based on the proposed computational methodology, the following properties of 5-Amino-2-
ethoxybenzamide can be predicted.

Optimized Molecular Geometry
The geometry optimization would reveal the most stable three-dimensional arrangement of the

atoms in the molecule. Key structural parameters such as bond lengths, bond angles, and

dihedral angles can be extracted from the optimized structure. These parameters provide a

fundamental understanding of the molecule's shape and steric properties.

Frontier Molecular Orbitals and Chemical Reactivity
The analysis of the HOMO and LUMO is crucial for understanding the molecule's reactivity.

HOMO: The HOMO is typically localized on the electron-rich regions of the molecule, which

in this case would be the amino group and the ethoxy group, as well as the benzene ring.

These regions are prone to electrophilic attack.

LUMO: The LUMO is generally located on the electron-deficient parts of the molecule, such

as the carbonyl group of the benzamide moiety. These sites are susceptible to nucleophilic

attack.

HOMO-LUMO Gap: A larger HOMO-LUMO energy gap implies higher kinetic stability and

lower chemical reactivity. The calculated energy gap for 5-Amino-2-ethoxybenzamide
would provide a quantitative measure of its stability.

Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's

surface.

Red Regions (Negative Potential): These areas indicate an excess of electrons and are likely

sites for electrophilic attack. For 5-Amino-2-ethoxybenzamide, the oxygen atom of the

carbonyl group and the nitrogen atom of the amino group are expected to be in these

regions.

Blue Regions (Positive Potential): These regions are electron-deficient and are susceptible to

nucleophilic attack. The hydrogen atoms of the amino and amide groups are expected to be
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in these areas.

The following diagram illustrates a hypothetical MEP map for 5-Amino-2-ethoxybenzamide.

Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map for 5-
Amino-2-ethoxybenzamide.

Part 4: Potential Applications in Drug Discovery and
Materials Science
The theoretical insights gained from the computational analysis of 5-Amino-2-
ethoxybenzamide can be leveraged in several ways:

Rational Drug Design: By understanding the molecule's electronic properties and potential

interaction sites, it can be used as a scaffold for designing new drug candidates. The amino

and amide groups can act as hydrogen bond donors and acceptors, which is crucial for

binding to biological targets.

Dye Chemistry: The electronic transitions, which can be predicted using Time-Dependent

DFT (TD-DFT), are responsible for the color of the molecule. Theoretical calculations can

help in designing new dyes with desired colors and properties.

Materials Science: The ability of 5-Amino-2-ethoxybenzamide to form intermolecular

hydrogen bonds makes it a candidate for the development of novel crystalline materials with

specific packing arrangements and properties.

Conclusion
This technical guide has presented a comprehensive theoretical framework for the in-depth

investigation of 5-Amino-2-ethoxybenzamide. By following the outlined computational

protocols, researchers can gain a profound understanding of the molecule's structural,

electronic, and reactive properties. These theoretical insights are invaluable for guiding the

rational design of new molecules with applications in pharmaceuticals, dyes, and materials

science. The integration of computational chemistry with experimental work will undoubtedly

accelerate the pace of innovation in these fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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